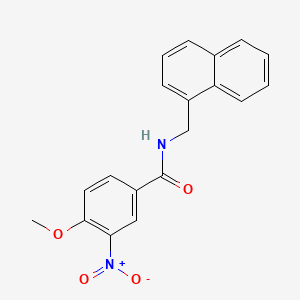

4-methoxy-N-(1-naphthylmethyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

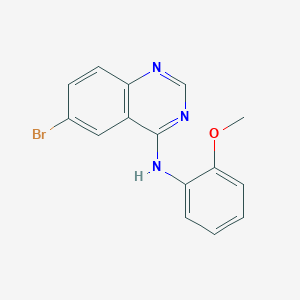

Synthesis Analysis 4-methoxy-N-(1-naphthylmethyl)-3-nitrobenzamide's synthesis involves cyclometalated complexes of related structures, indicating the potential of involving metallic catalysts for C–H bond activation and functionalization reactions. Though not directly related to the exact compound , similar structures, like N-methoxy-4-nitrobenzamide complexes, have been synthesized through reactions with cyclometalated rhodium, iridium, and ruthenium, showing the potential methods that could apply to our compound of interest (Zhou et al., 2018).

Molecular Structure Analysis The molecular structure of related compounds, such as N-chloro-N-methoxy-4-nitrobenzamide, has been detailed through XRD studies revealing significant pyramidality at the amide nitrogen, which could suggest similar structural attributes for this compound due to the resemblance in the functional groups involved (Shtamburg et al., 2012).

Chemical Reactions and Properties Chemical reactions specific to this compound are not detailed; however, related structures exhibit selective reactivity patterns, such as the formation of seven-membered metallacycles from cyclometalated complexes, which could be indicative of the types of reactions that the compound might undergo (Zhou et al., 2018).

Physical Properties Analysis While specific physical properties of this compound are not available, related compounds like N-3-hydroxyphenyl-4-methoxybenzamide show distinct crystal packing and dimerization effects, providing a perspective on how similar compounds might behave in solid state (Karabulut et al., 2014).

Chemical Properties Analysis Chemical properties such as reactivity with AcONa leading to selective formation of products like N-acetoxy- N-methoxy-4-nitrobenzamide have been observed in similar compounds. This gives an insight into how functional groups in this compound might react under certain conditions (Shtamburg et al., 2012).

Wissenschaftliche Forschungsanwendungen

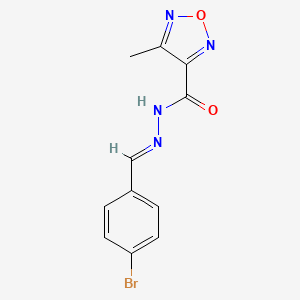

Nitrosation and Antiviral Activities

Research has explored the nitrosation of phenolic substrates, such as 1-naphthol, under basic conditions, leading to the production of p-quinone monooximes. Some derivatives showed moderate activity against HSV-1 and HIV-1, indicating potential antiviral applications (Ishikawa et al., 1996).

Topoisomerase-I Targeting Activity

The modification of 4-methoxy-N-(1-naphthylmethyl)-3-nitrobenzamide derivatives has been shown to impact their activity against topoisomerase I, an enzyme critical in DNA replication. Studies on nitro and amino substitutions in related structures have demonstrated significant cytotoxicity, suggesting a pathway for developing anticancer drugs (Singh et al., 2003).

Aggregation-Induced Emission Enhancement

Novel naphthalimide derivatives with 4-methoxystyrene substitution have shown unique fluorescent properties due to aggregation-induced emission enhancement, highlighting their utility in cell imaging applications. This demonstrates the potential for developing new fluorescent markers for biological research (Lin et al., 2011).

Corrosion Inhibition

Studies have demonstrated that electron withdrawing (NO2) and electron releasing (OCH3) substituents on N-Phenyl-benzamide derivatives, such as this compound, can influence corrosion inhibition efficiency. This suggests applications in protecting materials from corrosive environments, important in industrial maintenance (Mishra et al., 2018).

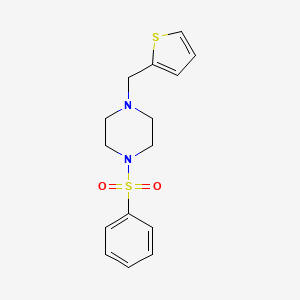

Catalysis and Functionalization Reactions

Research into cyclometalated complexes of N-methoxy-4-nitrobenzamide derivatives has explored their use as catalysts in C–H bond functionalization reactions. This highlights their role in developing more efficient synthesis pathways for organic compounds (Zhou et al., 2018).

Antibacterial Inhibitors

Modification of 3-methoxybenzamide, a structure related to this compound, has led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This opens avenues for the development of new antibacterial agents (Haydon et al., 2010).

Eigenschaften

IUPAC Name |

4-methoxy-N-(naphthalen-1-ylmethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-25-18-10-9-14(11-17(18)21(23)24)19(22)20-12-15-7-4-6-13-5-2-3-8-16(13)15/h2-11H,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYCSTQAVDGPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)